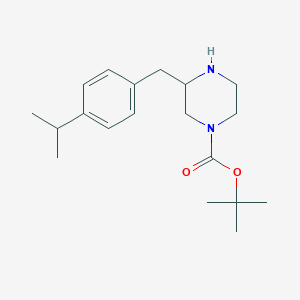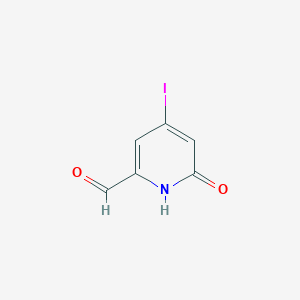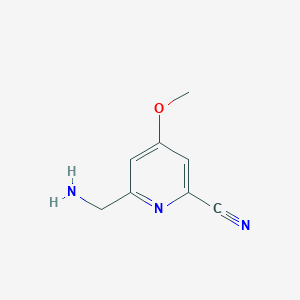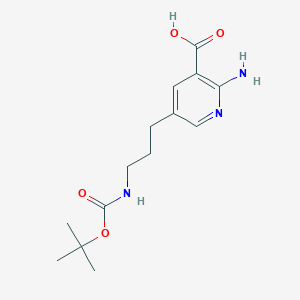
2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the second position and a tert-butoxycarbonyl-protected amino group at the fifth position of the nicotinic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The synthetic route may include the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Coupling Reaction: The protected amino acid is then coupled with nicotinic acid using coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection, coupling, and deprotection steps mentioned above, optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinic acid ring.
Reduction: Reduced forms of the amino and carboxyl groups.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme-substrate interactions and receptor binding studies.
Industrial Applications: Employed in the synthesis of peptides and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid involves its interaction with specific molecular targets. The compound can act as a ligand for nicotinic acid receptors, modulating their activity. The Boc-protected amino group can be selectively deprotected to reveal the active amino group, which can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-(3-((tert-butoxycarbonyl)amino)pentanoic acid: Similar structure with a pentanoic acid chain instead of a nicotinic acid ring.
2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic acid: Contains a thiazole ring instead of a nicotinic acid ring.
N-(tert-Butoxycarbonyl)ethanolamine: Similar Boc-protected amino group but with an ethanolamine backbone.
Uniqueness
2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid is unique due to its combination of a nicotinic acid ring and a Boc-protected amino group. This structure provides specific reactivity and potential for selective deprotection, making it valuable in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C14H21N3O4 |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
2-amino-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-5-9-7-10(12(18)19)11(15)17-8-9/h7-8H,4-6H2,1-3H3,(H2,15,17)(H,16,20)(H,18,19) |
Clave InChI |
UXSFSIOVRCRERM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCC1=CC(=C(N=C1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


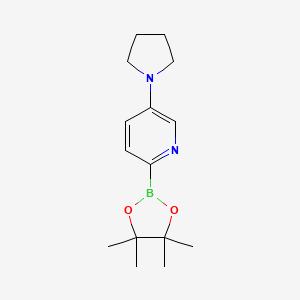
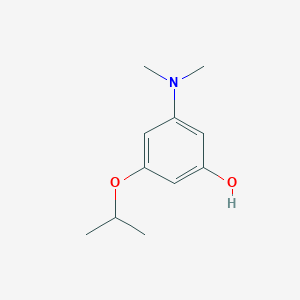
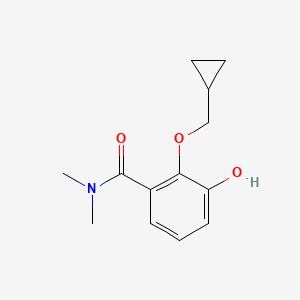
![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
![Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate](/img/structure/B14845380.png)
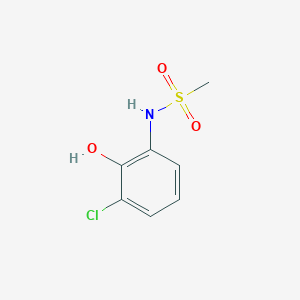
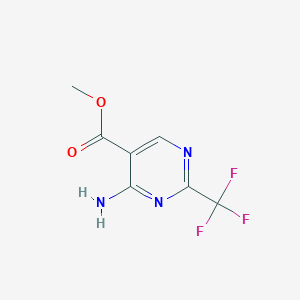
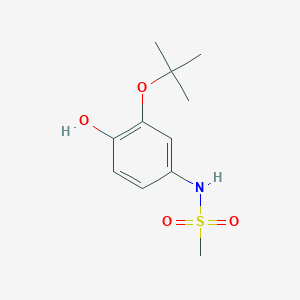

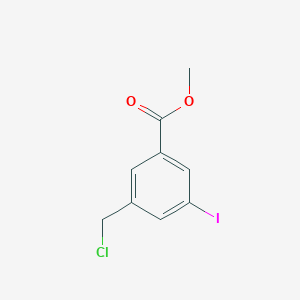
![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)
